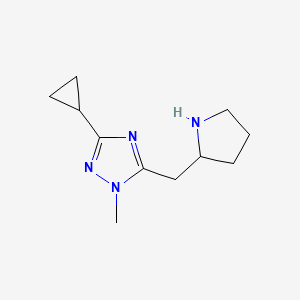

3-Cyclopropyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole

Description

Properties

Molecular Formula |

C11H18N4 |

|---|---|

Molecular Weight |

206.29 g/mol |

IUPAC Name |

3-cyclopropyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-triazole |

InChI |

InChI=1S/C11H18N4/c1-15-10(7-9-3-2-6-12-9)13-11(14-15)8-4-5-8/h8-9,12H,2-7H2,1H3 |

InChI Key |

CFBGHEWJDGYIMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)C2CC2)CC3CCCN3 |

Origin of Product |

United States |

Biological Activity

3-Cyclopropyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole (CPT) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features make it a candidate for various therapeutic applications, particularly in the realms of neuropharmacology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of CPT is , characterized by a cyclopropyl group, a pyrrolidin-2-ylmethyl group, and a triazole ring. The presence of these functional groups contributes to its pharmacological potential.

Key Structural Features

| Feature | Description |

|---|---|

| Cyclopropyl Group | Enhances lipophilicity and receptor binding |

| Pyrrolidin-2-ylmethyl | Imparts flexibility and potential for enzyme interaction |

| Triazole Ring | Known for diverse biological activities |

The biological activity of CPT is primarily mediated through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The triazole ring is known to exhibit antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Antimicrobial Activity

CPT has been studied for its antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains. For instance, studies have shown that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

Recent investigations have highlighted the potential of CPT as an anticancer agent. In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. For example, compounds structurally related to CPT have shown cytotoxic effects against human leukemia and breast cancer cells, with IC50 values indicating promising efficacy.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis |

| U-937 (leukemia) | 4.5 | Cell cycle arrest |

Neuroprotective Effects

Given its structural attributes, CPT may also possess neuroprotective effects. Compounds with similar frameworks have been reported to exhibit protective effects against neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

- Anticancer Activity Study : A study published in MDPI demonstrated that triazole derivatives exhibited higher cytotoxicity than conventional chemotherapeutics like doxorubicin against various cancer cell lines, including MCF-7 and U-937 cells. The study emphasized the role of the triazole ring in mediating these effects through apoptosis induction .

- Antimicrobial Efficacy : Another investigation showcased the antimicrobial activity of triazoles against resistant bacterial strains, highlighting their potential as alternative therapeutic agents in treating infections caused by multi-drug resistant organisms .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

- The cyclopropyl group in the target compound and ’s oxadiazole derivative enhances resistance to oxidative metabolism, extending half-life in biological systems .

- Pyrrolidinylmethyl (target) vs. pyrrole (): Pyrrolidine’s saturated ring improves solubility, whereas pyrrole’s aromaticity may enhance π-stacking in enzyme binding .

- Methyl at position 1 (target) stabilizes the triazole tautomer, unlike the thiol group in ’s compound, which introduces redox activity .

Physicochemical Properties :

- The target compound’s molecular weight (261.34 g/mol) is lower than ’s chlorophenyl-pyrrole derivative (~350 g/mol), suggesting better membrane permeability .

- The trifluoromethyl group in ’s compound increases electronegativity, enhancing herbicidal activity but reducing solubility compared to the target’s pyrrolidine group .

Synthetic Accessibility :

- The target compound’s synthesis likely involves nucleophilic substitution of 1-methyl-1H-1,2,4-triazole with cyclopropyl and pyrrolidinylmethyl groups, analogous to methods for β-(1,2,4-triazol-1-yl)-alanine derivatives .

- ’s thiol-triazole derivatives require multistep routes involving cyclocondensation and alkylation, limiting scalability compared to the target’s simpler substitutions .

Preparation Methods

Preparation of the 1-Methyl-1H-1,2,4-triazole Intermediate

A foundational step is the preparation of 1-methyl-1H-1,2,4-triazole, which serves as the core scaffold for further elaboration. According to a recent patent (CN113651762A), the preparation involves:

- Nucleophilic substitution of 1H-1,2,4-triazole with chloromethane in the presence of potassium hydroxide and ethanol under reflux to yield 1-methyl-1H-1,2,4-triazole.

- Protection of the 5-position via lithiation using lithium reagents such as n-butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) with additives like TMEDA.

- Introduction of functional groups at the 5-position by reaction with dibromomethane or trimethylchlorosilane to yield 5-bromo or 5-trimethylsilyl intermediates, respectively.

- Carboxylation at the 3-position by reaction with carbon dioxide under strong base conditions (LDA) to form 3-carboxylic acid derivatives.

- Conversion of carboxylic acid to methyl esters using thionyl chloride and methanol.

- Deprotection of the 5-position substituent to regenerate the triazole ring with the desired functionalization.

This method avoids issues such as N-methyl isomerization and excessive quaternization, providing a clean route to 1-methyl-1H-1,2,4-triazole-3-methyl formate, a key intermediate.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 3-position can be introduced via nucleophilic substitution or cross-coupling reactions starting from appropriately functionalized triazole intermediates. While direct literature on the exact cyclopropylation of 3-position of 1-methyl-1H-1,2,4-triazole is limited, analogous methods include:

- Use of cyclopropyl halides or cyclopropyl organometallic reagents (e.g., cyclopropyl lithium or cyclopropyl magnesium bromide) to displace leaving groups at the 3-position.

- Transition metal-catalyzed cross-coupling reactions such as Suzuki or Negishi couplings if a halogenated triazole intermediate is available.

The key is to have a reactive handle (e.g., bromide) at the 3-position created via lithiation and electrophilic substitution, which can then be substituted with the cyclopropyl moiety.

Attachment of the Pyrrolidin-2-ylmethyl Group

The pyrrolidin-2-ylmethyl substituent at the 5-position is typically introduced by:

- Nucleophilic substitution on a 5-halogenated triazole intermediate with pyrrolidin-2-ylmethyl nucleophiles.

- Reductive amination or alkylation reactions involving pyrrolidine derivatives and aldehyde or halomethyl triazole intermediates.

A reported compound with a similar structure, 4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride, suggests the feasibility of pyrrolidin-2-ylmethyl substitution on triazole rings.

Summary Table of Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 1H-1,2,4-triazole, KOH, ethanol, chloromethane, reflux | Methylation at N1 | Avoids N-methyl isomerization |

| 2 | Lithiation and electrophilic substitution | n-BuLi or LDA, TMEDA, THF, dibromomethane or trimethylchlorosilane, low temperature | 5-position functionalization (bromo or silyl) | Protection for selective reactions |

| 3 | Carboxylation | LDA, CO2, THF, low temperature | Introduction of carboxylic acid at 3-position | Enables further transformations |

| 4 | Esterification | Thionyl chloride, methanol | Conversion to methyl ester | Facilitates purification and handling |

| 5 | Deprotection | Acid/base workup | Removal of protecting groups | Restores triazole core |

| 6 | Cyclopropylation | Cyclopropyl organometallic reagents or halides, Pd-catalysis (if applicable) | Introduction of cyclopropyl group at 3-position | Requires reactive intermediate |

| 7 | Pyrrolidin-2-ylmethyl substitution | Pyrrolidin-2-ylmethyl nucleophile, halogenated triazole intermediate | Attachment at 5-position | May involve nucleophilic substitution or reductive amination |

Research Findings and Considerations

- The lithiation and selective functionalization of 1-methyl-1H-1,2,4-triazole are well-documented, with careful control of reaction conditions to prevent side reactions.

- The use of lithium diisopropylamide (LDA) is critical for regioselective lithiation at the 5-position.

- Introduction of the cyclopropyl group requires a reactive intermediate such as 3-bromo-1-methyl-1H-1,2,4-triazole; subsequent substitution with cyclopropyl nucleophiles or cross-coupling is feasible but may need optimization.

- Attachment of the pyrrolidin-2-ylmethyl group can be achieved by nucleophilic substitution on 5-halogenated triazole intermediates or via reductive amination, as supported by structurally related compounds.

- Purification and characterization of intermediates by NMR, mass spectrometry, and X-ray crystallography are essential for confirming regioselectivity and substitution patterns.

- No direct, fully detailed synthetic route for the exact compound 3-Cyclopropyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole is extensively published, but the above methods are derived from closely related triazole chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Cyclopropyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole?

The synthesis typically involves cyclization of precursors such as hydrazides or thiourea derivatives under reflux conditions in polar solvents (e.g., ethanol). Key steps include the formation of the triazole core via [1,3]-dipolar cycloaddition or condensation reactions. Characterization employs elemental analysis, ¹H/¹³C-NMR for structural confirmation, and LC-MS for purity assessment. Optimization may require adjusting stoichiometry, temperature, and catalyst selection .

Q. How is the compound structurally characterized in solid-state and solution phases?

Solution-phase analysis uses NMR spectroscopy to identify proton environments (e.g., cyclopropyl CH₂ groups at δ 1.2–1.5 ppm) and LC-MS for molecular ion confirmation. Solid-state characterization relies on X-ray crystallography, with refinement via SHELXL and visualization through ORTEP-3 to resolve bond lengths, angles, and hydrogen-bonding networks .

Q. What functional groups in the compound are critical for its biological activity?

The cyclopropyl group enhances metabolic stability, while the pyrrolidine moiety contributes to hydrogen bonding with biological targets. The triazole core acts as a pharmacophore, facilitating interactions with enzymes or receptors. Substituent effects can be probed via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods predict the compound's bioactivity and pharmacokinetics?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like 14-α-demethylase (PDB: 3LD6), while ADME analysis predicts absorption, distribution, and toxicity. Density Functional Theory (DFT) calculations optimize geometries and electronic properties, correlating with experimental data .

Q. What strategies resolve enantiomeric purity challenges in synthesis?

Chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism. For racemic mixtures, optical resolution using chiral auxiliaries may be employed, as demonstrated in related triazole systems .

Q. How are hydrogen-bonding patterns analyzed in the crystal lattice?

Graph set analysis (Etter’s method) categorizes hydrogen bonds into motifs like D (donor) and A (acceptor). For example, N-H···N triazole interactions may form R₂²(8) patterns, stabilizing the lattice. This informs crystal engineering for co-crystallization or polymorph control .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?

Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Investigate metabolic stability via liver microsome studies and identify active metabolites. Statistical tools (e.g., PCA) can isolate variables affecting reproducibility .

Q. What regulatory considerations apply to agrochemical applications of this compound?

Compliance with the Rotterdam Convention requires toxicity profiling (e.g., teratogenicity assays) and CAS registration. Environmental fate studies assess persistence, while OECD guidelines govern ecotoxicology testing. Bans on analogous tin-based compounds (e.g., azocyclotin) highlight the need for safer alternatives .

Q. How can synthetic yields be optimized using statistical approaches?

Design of Experiments (DoE) identifies critical parameters (e.g., reaction time, solvent polarity). Response surface methodology (RSM) models interactions between variables, while Taguchi arrays minimize trial numbers. For example, cyclopropane introduction may require low temperatures to avoid side reactions .

Q. What in vitro models assess the compound’s potential toxicity?

Use MTT assays for cytotoxicity in HepG2 cells, Ames tests for mutagenicity, and zebrafish embryotoxicity models. Metabolite profiling via LC-HRMS identifies toxic intermediates, while CYP450 inhibition studies predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.